molecular formula Co5Sn B14663934 CID 71360400

CID 71360400

Cat. No.: B14663934
M. Wt: 413.38 g/mol
InChI Key: USOIJONRJGGIGZ-UHFFFAOYSA-N
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Description

CID 71360400 is a chemical compound recently isolated and characterized in studies involving Citrus essential oil (CIEO) fractions. Structural analysis via gas chromatography-mass spectrometry (GC-MS) and mass spectral data (Fig. The compound was identified in vacuum-distilled CIEO fractions, with its relative abundance quantified across distillation stages (Fig.

Properties

Molecular Formula

Co5Sn

Molecular Weight

413.38 g/mol

InChI

InChI=1S/5Co.Sn

InChI Key

USOIJONRJGGIGZ-UHFFFAOYSA-N

Canonical SMILES

[Co].[Co].[Co].[Co].[Co].[Sn]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 71360400 would likely involve large-scale synthesis techniques. These methods would include the optimization of reaction conditions to maximize yield and purity, as well as the use of industrial reactors and purification systems .

Chemical Reactions Analysis

Types of Reactions

CID 71360400 can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like chromic acid and reducing agents. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted compounds .

Scientific Research Applications

CID 71360400 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CID 71360400 involves its interaction with specific molecular targets and pathways. For instance, it may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 71360400, a comparative analysis was conducted with structurally or functionally analogous compounds from diverse sources. Key findings are summarized below:

Table 1: Structural and Functional Comparison of this compound with Similar Compounds

Compound (CID) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility (mg/mL) Biological Relevance Source/Application
This compound Not specified Not specified Likely terpenoid Not reported CIEO fraction analysis Natural product isolation
Oscillatoxin D (101283546) Not specified Not specified Macrocyclic lactone Not reported Marine toxin, cytotoxicity Algal metabolites
CAS 1761-61-1 (72863) C₇H₅BrO₂ 201.02 Brominated aromatic 0.687 Synthetic intermediate Organic synthesis
CAS 1046861-20-4 (53216313) C₆H₅BBrClO₂ 235.27 Boronic acid 0.24 Cross-coupling reactions Pharmaceutical synthesis
CAS 1033610-45-5 (59200652) C₇H₈BrNO₂ 218.05 Bromonitro aromatic 0.864 Agrochemical precursor Pesticide development

Key Observations

Structural Diversity: this compound is hypothesized to belong to the terpenoid family based on its association with Citrus essential oils, contrasting with oscillatoxin derivatives (e.g., CID 101283546), which are macrocyclic lactones of marine origin . Synthetic analogs like CID 72863 (brominated aromatic) and CID 53216313 (boronic acid) highlight functional versatility in halogenated compounds, enabling applications in cross-coupling reactions and drug synthesis .

Physicochemical Properties :

  • While this compound’s solubility remains unreported, brominated analogs such as CID 72863 (0.687 mg/mL) and CID 59200652 (0.864 mg/mL) demonstrate moderate solubility in aqueous environments, likely due to polar functional groups (e.g., nitro, boronic acid) .
  • Oscillatoxin derivatives (e.g., CID 101283546) are typically lipophilic, aligning with their role as membrane-disrupting toxins .

In contrast, oscillatoxin D exhibits cytotoxic effects, while synthetic analogs like CID 53216313 are critical in Suzuki-Miyaura reactions for pharmaceutical synthesis .

Research Findings and Implications

  • Natural vs.
  • Analytical Challenges : The absence of explicit spectral or chromatographic data for this compound underscores the need for further isolation and characterization studies, paralleling the rigorous methodologies applied to oscillatoxins and synthetic compounds .

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